molecular formula C15H21FN2O2 B11841671 1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine CAS No. 887590-00-3

1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine

Cat. No.: B11841671
CAS No.: 887590-00-3
M. Wt: 280.34 g/mol
InChI Key: KMWIBXYVCKBZLM-UHFFFAOYSA-N
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Description

1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine is a chemical compound with the molecular formula C15H21FN2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

The synthesis of 1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine typically involves the following steps:

Chemical Reactions Analysis

1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced under acidic conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and acids (e.g., hydrochloric acid) for deprotection reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used

Scientific Research Applications

1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the azetidine ring and fluorophenyl group contribute to its reactivity and binding properties. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine can be compared with other similar compounds:

Properties

CAS No.

887590-00-3

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl 3-[(3-fluoroanilino)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-5-12(16)7-13/h4-7,11,17H,8-10H2,1-3H3

InChI Key

KMWIBXYVCKBZLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC2=CC(=CC=C2)F

Origin of Product

United States

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